molecular formula C8H9NO3 B14840793 5-Hydroxy-2-(methylamino)benzoic acid

5-Hydroxy-2-(methylamino)benzoic acid

Cat. No.: B14840793
M. Wt: 167.16 g/mol
InChI Key: RZFOVIQQXBBKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-(methylamino)benzoic acid: is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring. Hydroxybenzoic acids are prominent for their biochemical and antioxidant capabilities, and they are found in various natural sources such as fruits, vegetables, and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the protection, condensation, and hydrolysis steps . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies and equipment can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-(methylamino)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It may also serve as a model compound for studying the behavior of hydroxybenzoic acids in biological systems .

Medicine: The compound’s potential therapeutic applications include its use as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties .

Industry: In industrial applications, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways related to oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-2-(methylamino)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-hydroxy-2-(methylamino)benzoic acid

InChI

InChI=1S/C8H9NO3/c1-9-7-3-2-5(10)4-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12)

InChI Key

RZFOVIQQXBBKRK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.